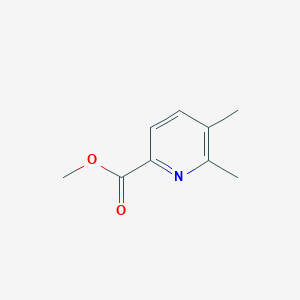

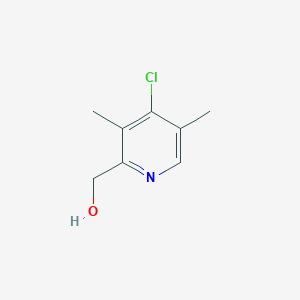

(4-Chloro-3,5-dimethylpyridin-2-YL)methanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves the condensation of specific moieties under controlled conditions. In the case of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, the process entailed the condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride. This reaction was carried out in methylene dichloride, using triethylamine as the base. The successful synthesis of this compound demonstrates the utility of such condensation reactions in creating sulfonated aromatic compounds with potential applications in various fields, including medicinal chemistry .

Molecular Structure Analysis

X-ray crystallography is a powerful tool for determining the molecular structure of crystalline compounds. The crystallographic analysis of the synthesized compound revealed that it crystallizes in the monoclinic space group P2(1)/c. The precise cell parameters were measured, and the piperidine ring was found to adopt a chair conformation. The geometry around the sulfur atom was noted to be a distorted tetrahedron, which is a common feature in sulfonated compounds. This detailed structural information is crucial for understanding the compound's reactivity and potential interactions with other molecules .

Chemical Reactions Analysis

Although the provided data does not include specific chemical reactions involving (4-Chloro-3,5-dimethylpyridin-2-YL)methanol, the synthesis and structural characterization of related compounds suggest that such molecules could participate in a variety of chemical transformations. These could include further functionalization of the aromatic ring, substitution reactions at the sulfonate group, or reactions involving the methanol moiety. The reactivity of such compounds would be influenced by the electronic and steric effects of the substituents present on the aromatic ring and the overall molecular conformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are directly related to its molecular structure. For instance, the crystallographic data provides insights into the compound's solid-state arrangement, which can influence its melting point, solubility, and other physical properties. The presence of hydrogen bonding, as observed in related compounds, can affect the boiling point and water solubility. The electronic properties of the aromatic rings and the polarizability of the sulfonate group would also impact the compound's chemical behavior, such as its reactivity and interactions with other molecules .

Applications De Recherche Scientifique

Chemical Marker for Insulating Paper Degradation in Transformers Methanol has been identified as a chemical marker for assessing the condition of solid insulation in power transformers. Laboratory thermal ageing tests on oil-immersed insulating papers revealed methanol's presence, leading to its application in monitoring cellulosic insulation degradation within transformer mineral oil. Utilities have successfully used methanol for field measurements, confirming its effectiveness as an indicator of insulation health (Jalbert et al., 2019).

Development of Heterogeneous Catalysts for Methanol to Dimethyl Ether Conversion Research on converting methanol to dimethyl ether (DME), a clean fuel and chemical feedstock, has highlighted the role of various catalysts, including γ-Al2O3 and zeolites. Catalysts are critical for efficient DME production, influencing the reaction's effectiveness and environmental impact. Studies have explored the synthesis, analysis, and modification of these catalysts to optimize the conversion process (Bateni & Able, 2018).

Biotechnological Applications of Methanotrophs Methanotrophs, bacteria that consume methane as their sole carbon source, offer a wide range of biotechnological applications, including the production of single-cell protein, biopolymers, and biofuels. These applications utilize methane, a potent greenhouse gas, turning a environmental challenge into valuable resources. Methanotrophs demonstrate the potential for sustainable bioproduction processes (Strong, Xie, & Clarke, 2015).

Methanol Synthesis and Use as a Clean Fuel Methanol synthesis, especially from CO-rich gas, presents a promising avenue for clean fuel production. It can serve as a peaking fuel in power stations, offering a sustainable alternative to traditional fossil fuels. Methanol's clean-burning properties make it an attractive option for reducing emissions and advancing toward a more sustainable energy future (Cybulski, 1994).

Safety And Hazards

Propriétés

IUPAC Name |

(4-chloro-3,5-dimethylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5-3-10-7(4-11)6(2)8(5)9/h3,11H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKHUAFREIMBJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1Cl)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430824 | |

| Record name | (4-Chloro-3,5-dimethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3,5-dimethylpyridin-2-YL)methanol | |

CAS RN |

150054-50-5 | |

| Record name | (4-Chloro-3,5-dimethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

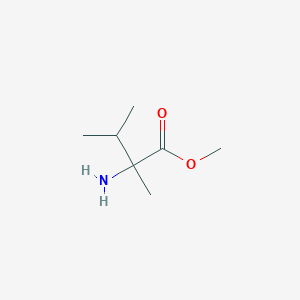

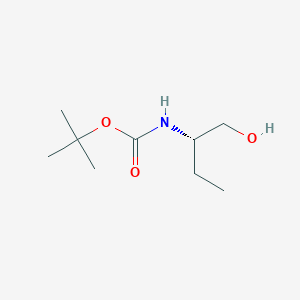

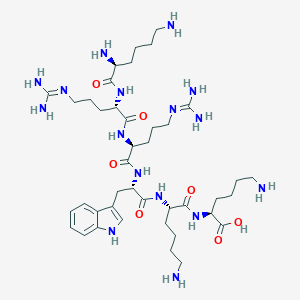

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)

![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)

![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)